molecular formula C18H19N3OS B3794972 Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone

Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone

Cat. No.: B3794972
M. Wt: 325.4 g/mol
InChI Key: HMOSFEWSYGOETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with azepane-1-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where nucleophiles like amines or thiols replace the leaving groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.

    Pathways Involved: It modulates signaling pathways such as the VEGFR2 pathway, leading to the inhibition of angiogenesis and tumor growth.

Properties

IUPAC Name

azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(20-10-6-1-2-7-11-20)16-13-23-18-19-15(12-21(16)18)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOSFEWSYGOETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
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Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
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Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
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Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
Reactant of Route 5
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone
Reactant of Route 6
Azepan-1-yl-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanone

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